Atractylochromene

Description

Structure

2D Structure

3D Structure

Properties

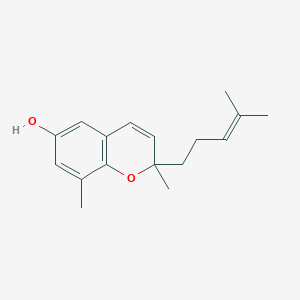

Molecular Formula |

C17H22O2 |

|---|---|

Molecular Weight |

258.35 g/mol |

IUPAC Name |

2,8-dimethyl-2-(4-methylpent-3-enyl)chromen-6-ol |

InChI |

InChI=1S/C17H22O2/c1-12(2)6-5-8-17(4)9-7-14-11-15(18)10-13(3)16(14)19-17/h6-7,9-11,18H,5,8H2,1-4H3 |

InChI Key |

OBBCGWKGCBJQIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC(C=C2)(C)CCC=C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Atractylochromene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylochromene, a naturally occurring chromene derivative isolated from the rhizomes of Atractylodes species, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound. Primarily, it functions as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators. Furthermore, this compound exhibits compelling activity as a repressor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation and differentiation that is often dysregulated in cancer. This guide synthesizes the current understanding of these mechanisms, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts.

Inhibition of Inflammatory Pathways: 5-LOX and COX-1

This compound has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), enzymes that play a pivotal role in the biosynthesis of leukotrienes and prostaglandins, respectively. These lipid mediators are centrally involved in the inflammatory response.

Quantitative Inhibition Data

The inhibitory potency of this compound against 5-LOX and COX-1 has been quantified, with the following half-maximal inhibitory concentrations (IC50) reported[1][2][3]:

| Enzyme Target | IC50 (µM) |

| 5-Lipoxygenase (5-LOX) | 0.6 |

| Cyclooxygenase-1 (COX-1) | 3.3 |

Experimental Protocols

While the precise, detailed experimental protocols from the original characterization are not fully available in the public domain, the following represents a standard methodology for assessing 5-LOX and COX-1 inhibition, likely similar to the procedures used.

1.2.1. 5-Lipoxygenase (5-LOX) Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes.

-

Enzyme Source: Porcine leukocytes.

-

Substrate: Arachidonic acid.

-

Assay Principle: The reaction is initiated by the addition of arachidonic acid to a preparation of 5-LOX in the presence or absence of the test compound (this compound). The formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a downstream product of 5-LOX activity, is quantified by high-performance liquid chromatography (HPLC).

-

General Procedure:

-

A suspension of porcine leukocytes is prepared and incubated with this compound at various concentrations.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the products are extracted.

-

The amount of 5-HETE produced is quantified using reverse-phase HPLC with UV detection.

-

The percentage of inhibition is calculated by comparing the amount of 5-HETE produced in the presence of this compound to that of a control reaction without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

1.2.2. Cyclooxygenase-1 (COX-1) Inhibition Assay (In Vitro)

This assay determines the inhibitory effect of a compound on the COX-1-mediated conversion of arachidonic acid to prostaglandins.

-

Enzyme Source: Sheep seminal vesicles.

-

Substrate: Arachidonic acid.

-

Assay Principle: The activity of COX-1 is measured by monitoring the production of prostaglandin E2 (PGE2). The inhibitory effect of this compound is determined by quantifying the reduction in PGE2 synthesis.

-

General Procedure:

-

A preparation of COX-1 from sheep seminal vesicles is pre-incubated with various concentrations of this compound.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of PGE2 produced is measured using an enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

-

The percentage of inhibition is calculated by comparing PGE2 levels in the presence of the inhibitor to the control.

-

IC50 values are calculated from the dose-response curve.

-

Signaling Pathway

Figure 1: Inhibition of the Arachidonic Acid Cascade by this compound.

Repression of Wnt/β-Catenin Signaling

This compound has been demonstrated to be a repressor of the canonical Wnt/β-catenin signaling pathway, a pathway frequently hyperactivated in various cancers, particularly colorectal cancer[4][5][6]. Its inhibitory action targets a key step in the nuclear translocation of β-catenin.

Quantitative Data

The inhibitory effect of this compound on Wnt/β-catenin signaling and its downstream consequences have been quantified in colon cancer cell lines.

| Cell Line | Assay | Treatment | Concentration (µg/mL) | Result |

| HEK-293 (TOPFlash reporter) | Luciferase Activity | This compound | 10 | ~50% inhibition of Wnt3a-induced activity |

| HEK-293 (TOPFlash reporter) | Luciferase Activity | This compound | 20 | ~80% inhibition of Wnt3a-induced activity |

| SW-480 | Cell Viability (MTT Assay) | This compound | 5 | Significant decrease in viability at 48h |

| SW-480 | Cell Viability (MTT Assay) | This compound | 10 | Further significant decrease in viability at 48h |

| SW-480 | Cell Viability (MTT Assay) | This compound | 20 | Pronounced decrease in viability at 48h |

Experimental Protocols

2.2.1. Luciferase Reporter Assay for Wnt/β-Catenin Signaling

This assay measures the transcriptional activity of the β-catenin/T-cell factor (TCF) complex.

-

Cell Line: HEK-293 cells stably transfected with the TOPFlash TCF reporter plasmid (containing TCF binding sites upstream of a luciferase gene).

-

Stimulation: Wnt3a-conditioned medium or LiCl (an inhibitor of GSK-3β).

-

Assay Principle: In the presence of an active Wnt signal, β-catenin translocates to the nucleus, binds to TCF, and activates the transcription of the luciferase reporter gene. The resulting luminescence is proportional to the pathway's activity. This compound's inhibitory effect is measured as a decrease in luminescence.

-

General Procedure:

-

HEK-293 TOPFlash reporter cells are seeded in a multi-well plate.

-

Cells are treated with various concentrations of this compound.

-

Wnt/β-catenin signaling is stimulated by adding Wnt3a-conditioned medium or LiCl.

-

After a defined incubation period (e.g., 24 hours), the cells are lysed.

-

Luciferase substrate is added to the lysate, and the luminescence is measured using a luminometer.

-

The results are expressed as relative luciferase units (RLU), and the percentage of inhibition is calculated.

-

2.2.2. Western Blot Analysis for Nuclear β-Catenin and Galectin-3

This technique is used to determine the levels of specific proteins in subcellular fractions.

-

Cell Line: SW-480 colon cancer cells (which have a constitutively active Wnt pathway).

-

Assay Principle: Cells are treated with this compound, and then nuclear and cytoplasmic fractions are separated. The levels of β-catenin and galectin-3 in each fraction are determined by Western blotting, allowing for the assessment of their nuclear translocation.

-

General Procedure:

-

SW-480 cells are treated with this compound for various time points.

-

Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a subcellular fractionation kit.

-

The protein concentration of each fraction is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for β-catenin and galectin-3.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Loading controls (e.g., Lamin A/C for nuclear fraction, GAPDH for cytoplasmic fraction) are used to ensure equal protein loading.

-

Signaling Pathway

Figure 2: Repression of Wnt/β-catenin Signaling by this compound.

Antioxidant Potential

While specific studies on the antioxidant mechanism of isolated this compound are limited, research on extracts of Rhizoma Atractylodes macrocephala, a primary source of the compound, suggests that its antioxidant properties are attributed to its phenolic and flavonoid content. The proposed mechanisms include direct radical scavenging and metal chelation.

Potential Experimental Protocols

3.1.1. DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

-

Reagent: DPPH in methanol or ethanol.

-

Assay Principle: The reduction of the DPPH radical by an antioxidant is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

-

General Procedure:

-

A solution of DPPH in a suitable solvent is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period.

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm).

-

The percentage of radical scavenging activity is calculated based on the decrease in absorbance compared to a control.

-

3.1.2. Metal Chelating Assay

This assay assesses the ability of a compound to chelate ferrous ions (Fe²⁺), thereby preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.

-

Reagents: Ferrous chloride (FeCl₂), ferrozine.

-

Assay Principle: Ferrozine forms a stable, colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity of the ferrozine-Fe²⁺ complex.

-

General Procedure:

-

This compound at various concentrations is mixed with a solution of FeCl₂.

-

Ferrozine is added to the mixture to initiate the complexation reaction.

-

After a short incubation period, the absorbance of the ferrozine-Fe²⁺ complex is measured spectrophotometrically (around 562 nm).

-

The percentage of metal chelating activity is calculated based on the reduction in absorbance compared to a control.

-

Conclusion and Future Directions

This compound presents a compelling multi-target profile, concurrently inhibiting key inflammatory mediators and a critical oncogenic signaling pathway. The quantitative data and mechanistic insights provided in this guide underscore its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

In-depth Enzymatic Kinetics: Detailed kinetic studies are needed to determine the precise mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of 5-LOX and COX-1.

-

Molecular Modeling: Molecular docking and simulation studies would provide valuable insights into the specific binding interactions of this compound with its target proteins, aiding in the rational design of more potent and selective analogs.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammation and cancer are essential to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

-

Elucidation of Antioxidant Mechanism: Further investigation is required to confirm the specific antioxidant mechanisms of isolated this compound and to quantify its contribution to the overall pharmacological profile.

-

Off-Target Effects: A comprehensive screening against a panel of other kinases and enzymes will be crucial to identify any potential off-target effects and to ensure a favorable safety profile.

By addressing these research questions, the scientific community can further unravel the therapeutic promise of this compound and pave the way for its potential clinical application.

References

- 1. 5-Lipoxygenase and cyclooxygenase-1 inhibitory active compounds from Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. This compound Is a Repressor of Wnt/β-Catenin Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Is a Repressor of Wnt/β-Catenin Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Atractylochromene: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylochromene, a naturally occurring chromene derivative, has garnered significant interest within the scientific community for its potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and key biological activities of this compound. Detailed experimental protocols for its isolation and for the assessment of its impact on the Wnt/β-catenin signaling pathway are presented. Quantitative data on its biological efficacy are summarized in tabular format for ease of comparison. Furthermore, this guide includes visual diagrams generated using the DOT language to elucidate relevant biological pathways and experimental workflows, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Structure Elucidation

This compound was first isolated and identified in 1998 by a team of researchers led by M. Resch.[1] The compound was discovered during a bioactivity-guided fractionation of a lipophilic extract from the rhizomes of Atractylodes lancea.[1] The structure of this novel chromene, 2,8-dimethyl-6-hydroxy-2-(4-methyl-3-pentenyl)-2H-chromene, was established through extensive spectral data interpretation.[1]

Natural Sources

This compound is primarily found in the rhizomes of various species of the genus Atractylodes, which are perennial herbs distributed in East Asia.[2][3] These plants are staples in traditional Chinese, Japanese, and Korean medicine.[2][3] The documented natural sources of this compound include:

-

Atractylodes lancea (Thunb.) DC. [1]

-

Atractylodes chinensis (DC.) Koidz. [2]

-

Atractylodes japonica Koidz. ex Kitam. [2]

The concentration of this compound and other bioactive constituents can vary between these species and even within the same species depending on the geographical origin and cultivation conditions.[2]

Biological Activities

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

The initial discovery of this compound was linked to its potent dual inhibitory activity against 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), two key enzymes in the inflammatory cascade.[1]

Anticancer Activity: Repression of Wnt/β-catenin Signaling

A significant body of research has focused on the role of this compound as a repressor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer. This compound has been shown to down-regulate the nuclear level of β-catenin by suppressing its galectin-3 mediated nuclear translocation. This, in turn, inhibits the transcription of oncogenic target genes, leading to a reduction in cancer cell proliferation.

Quantitative Data

The following tables summarize the key quantitative data related to the biological activity of this compound.

| Enzyme Inhibition | IC50 (µM) | Reference |

| 5-Lipoxygenase (5-LOX) | 0.6 | [1] |

| Cyclooxygenase-1 (COX-1) | 3.3 | [1] |

Table 1: In vitro enzyme inhibitory activity of this compound.

Experimental Protocols

Isolation of this compound from Atractylodes lancea Rhizomes

This protocol is based on the bioactivity-guided fractionation method described in the literature.[1]

5.1.1. Extraction:

-

Air-dried and powdered rhizomes of Atractylodes lancea are extracted with n-hexane at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude n-hexane extract.

5.1.2. Column Chromatography:

-

The crude n-hexane extract is subjected to silica gel column chromatography.

-

A gradient elution is performed using a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

5.1.3. Purification:

-

Fractions showing potent inhibitory activity in 5-LOX and COX-1 assays are further purified using preparative high-performance liquid chromatography (HPLC).

-

A reversed-phase C18 column is typically used with a mobile phase gradient of methanol and water.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Wnt/β-catenin Signaling Reporter Assay

This protocol outlines a luciferase-based reporter assay to measure the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.[7][8][9][10][11]

5.2.1. Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) using a suitable transfection reagent.

5.2.2. Treatment and Wnt Stimulation:

-

After 24 hours of transfection, the medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

To activate the Wnt pathway, cells are stimulated with Wnt3a-conditioned medium or a GSK-3β inhibitor (e.g., LiCl).

5.2.3. Luciferase Assay:

-

After 24 hours of treatment and stimulation, the cells are lysed.

-

The activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that in vehicle-treated control cells.

Visualizations

Figure 1: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Figure 2: Experimental workflow for the isolation and biological evaluation of this compound.

References

- 1. 5-Lipoxygenase and cyclooxygenase-1 inhibitory active compounds from Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Rhizome of Atractylodes macrocephala Koidz.: A Comprehensive Review on the Traditional Uses, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Atractylodes Macrocephala Rhizome | Xfarma [xfarma.it]

- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 10. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]

- 11. scielo.br [scielo.br]

Atractylochromene: A Technical Guide on Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylochromene is a naturally occurring chromene derivative found in the rhizomes of Atractylodes lancea and Atractylodes macrocephala, plants with a long history of use in traditional medicine. Emerging research has identified this compound as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), suggesting its potential therapeutic applications in inflammatory conditions. Understanding the bioavailability and pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This technical guide synthesizes the available, albeit limited, data and provides a framework for future research.

Predicted and Inferred Pharmacokinetic Profile

Due to the lack of direct in vivo studies on this compound, its pharmacokinetic profile is largely inferred from in vitro studies and data from other bioactive constituents of Atractylodes rhizomes, such as atractylodin and atractylenolides.

Absorption

In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, have been conducted on sesquiterpenes with structural similarities to this compound. These studies suggest that such compounds are generally well-absorbed, primarily through passive diffusion via the transcellular pathway. Given its lipophilic nature, this compound is also predicted to have good membrane permeability and, consequently, a high potential for oral absorption.

Distribution

While specific data on the distribution of this compound is unavailable, studies on other active constituents of Atractylodes lancea, namely atractylodin and β-eudesmol, have shown high plasma protein binding. This suggests that this compound may also exhibit significant binding to plasma proteins, which would influence its volume of distribution and the concentration of the free, pharmacologically active compound.

Metabolism

The metabolic fate of this compound has not been explicitly studied. However, based on the metabolism of other chromene compounds, it is anticipated to undergo Phase I and Phase II metabolic transformations in the liver. Potential metabolic pathways could include hydroxylation, demethylation, and subsequent glucuronidation or sulfation to facilitate excretion. The specific cytochrome P450 (CYP) isozymes involved in its metabolism are yet to be identified.

Excretion

The primary route of excretion for this compound and its metabolites is expected to be through both renal and fecal pathways. The extent of each route would depend on the physicochemical properties of the parent compound and its metabolites.

Quantitative Data from Related Compounds

The following tables summarize the pharmacokinetic parameters of Atractylodin, a major bioactive component of Atractylodes rhizoma, in rats after oral administration of the crude and processed rhizome extract. This data provides a valuable reference for the potential pharmacokinetic profile of compounds derived from this plant, including this compound.

Table 1: Pharmacokinetic Parameters of Atractylodin in Rats After Oral Administration of Atractylodis rhizoma Extract

| Parameter | Crude A. rhizoma | Processed A. rhizoma |

| Tmax (h) | 1.0 and 4.0 (double peaks) | 0.34 and 4.0 (double peaks) |

| Cmax (mg/L) | 0.625 ± 0.234 | 2.299 ± 0.225 |

| AUC(0-t) (mg/Lh) | 2.923 ± 0.354 | 8.875 ± 0.547 |

| AUC(0-∞) (mg/Lh) | 3.281 ± 0.371 | 9.462 ± 0.583 |

| t1/2 (h) | 4.87 ± 0.65 | 5.12 ± 0.58 |

| CL/F (L/h/kg) | 12.19 ± 1.38 | 4.23 ± 0.26 |

Data from a study on the determination and pharmacokinetic comparisons of atractylodin after oral administration of crude and processed Atractylodis rhizoma.[1][2] The observation of double peaks in the plasma concentration-time profile of atractylodin suggests the possibility of enterohepatic recirculation.

Experimental Protocols

The following are detailed methodologies for key in vitro and in vivo experiments relevant to determining the bioavailability and pharmacokinetics of a compound like this compound. These protocols are based on standard practices in the field and studies conducted on related compounds.

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of a compound.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

-

Transport Study: The test compound (this compound) is added to the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the receiver chamber at predetermined time points.

-

Quantification: The concentration of the compound in the collected samples is determined by a validated analytical method, such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both AP to BL and BL to AP directions. The efflux ratio (Papp(B-A)/Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.

Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins.

Methodology:

-

Sample Preparation: The test compound is spiked into plasma from the species of interest (e.g., human, rat) at various concentrations.

-

Equilibrium Dialysis or Ultracentrifugation:

-

Equilibrium Dialysis: The plasma sample is placed in a dialysis chamber separated by a semi-permeable membrane from a buffer solution. The system is incubated until equilibrium is reached.

-

Ultracentrifugation: The plasma sample is subjected to high-speed centrifugation to separate the protein-bound fraction from the free fraction.

-

-

Quantification: The concentration of the compound in the plasma (total concentration) and in the buffer or ultrafiltrate (unbound concentration) is measured by LC-MS/MS.

-

Data Analysis: The percentage of protein binding is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

-

Incubation: The test compound is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated metabolism, UDPGA for glucuronidation).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The metabolic reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a compound after administration to an animal model.

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats are typically used.

-

Dosing: The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, CL, and Vd. Oral bioavailability (F) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Signaling Pathways

This compound is a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory lipid mediators.

5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-LOX pathway is responsible for the synthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.

Caption: 5-Lipoxygenase (5-LOX) pathway and the inhibitory action of this compound.

Cyclooxygenase-1 (COX-1) Signaling Pathway

The COX-1 pathway is constitutively active in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions such as gastric protection and platelet aggregation.

Caption: Cyclooxygenase-1 (COX-1) pathway and the inhibitory action of this compound.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile as a dual inhibitor of 5-LOX and COX-1. While direct in vivo pharmacokinetic data is currently lacking, preliminary in vitro evidence and data from related compounds suggest favorable absorption characteristics. To advance the development of this compound as a therapeutic agent, future research should prioritize comprehensive in vivo pharmacokinetic studies in relevant animal models to determine its oral bioavailability, distribution, metabolic pathways, and excretion profile. Furthermore, identifying the specific CYP enzymes responsible for its metabolism is crucial for predicting potential drug-drug interactions. Such studies will provide the necessary foundation for designing safe and effective clinical trials.

References

A Technical Guide to the In Vitro Antioxidant Properties of Atractylochromene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating oxidative damage.[2][3] Natural products have long been a valuable source of new antioxidant compounds. Atractylochromene, a chromene derivative found in the rhizomes of plants from the Atractylodes genus, has been identified as a compound of interest for its potential therapeutic properties. While comprehensive data on its specific antioxidant activity is emerging, this guide outlines the standard in vitro assays used to characterize the antioxidant potential of such compounds.

This technical guide provides an in-depth overview of the key experimental protocols used to evaluate the in vitro antioxidant properties of a compound like this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these methods for the screening and characterization of novel antioxidant agents.

Key In Vitro Antioxidant Assays

Several spectrophotometric methods are commonly employed to assess the antioxidant capacity of natural compounds in vitro. These assays are based on different chemical reactions, including hydrogen atom transfer (HAT) and single electron transfer (SET). The most widely used assays are the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants.[4] DPPH is a stable free radical that, in its radical form, has a deep purple color with an absorption maximum around 517 nm.[4][5] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow.[4][6] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[7]

Experimental Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[4]

-

Reaction Mixture: In a 96-well microplate or cuvettes, various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.[6][7] A control containing only the solvent and DPPH solution is also prepared.[5]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[5][6]

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or a microplate reader.[5][7]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[6]

-

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[8]

Data Presentation:

The results of the DPPH assay are typically presented in a table summarizing the percentage of inhibition at different concentrations and the calculated IC50 value.

| Concentration (µg/mL) | % DPPH Scavenging Activity |

| 10 | Value |

| 25 | Value |

| 50 | Value |

| 100 | Value |

| IC50 (µg/mL) | Calculated Value |

Table 1: Example of data presentation for DPPH radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate or manganese dioxide.[10][11] The resulting radical cation has a blue-green color with an absorption maximum at 734 nm.[9][12] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant activity.[9]

Experimental Protocol:

-

Generation of ABTS•+: The ABTS•+ solution is prepared by mixing an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][12]

-

Adjustment of Absorbance: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][11]

-

Reaction Mixture: Different concentrations of the test compound are added to the diluted ABTS•+ solution.[9]

-

Incubation: The reaction is incubated for a specific time (e.g., 5 minutes) at room temperature.[9][10]

-

Absorbance Measurement: The absorbance is measured at 734 nm.[9][12]

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

Trolox Equivalent Antioxidant Capacity (TEAC): The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[10]

Data Presentation:

The results of the ABTS assay can be presented as percentage inhibition or as TEAC values.

| Concentration (µg/mL) | % ABTS Scavenging Activity |

| 10 | Value |

| 25 | Value |

| 50 | Value |

| 100 | Value |

| TEAC (mM Trolox equivalents/mg sample) | Calculated Value |

Table 2: Example of data presentation for ABTS radical scavenging activity.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13] The reaction is carried out in an acidic medium (pH 3.6), and the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex results in the formation of an intense blue color with an absorption maximum at 593 nm.[13][14] The change in absorbance is directly proportional to the total antioxidant capacity of the sample.[15]

Experimental Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is freshly prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.[14]

-

Reaction Mixture: The test compound is added to the FRAP reagent.[13]

-

Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 to 60 minutes).[13][16]

-

Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[13]

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as millimoles of Fe²⁺ equivalents per gram of the sample.[16]

Data Presentation:

The results of the FRAP assay are presented as FRAP values.

| Sample | FRAP Value (mM Fe²⁺ equivalents/g) |

| This compound | Value |

| Positive Control (e.g., Ascorbic Acid) | Value |

Table 3: Example of data presentation for Ferric Reducing Antioxidant Power.

Reactive Oxygen Species (ROS) Scavenging Activity

Beyond stable radical scavenging, it is crucial to assess the ability of a compound to neutralize physiologically relevant ROS such as superoxide anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂).[3][17]

General Experimental Workflow for ROS Scavenging:

-

ROS Generation: A system to generate the specific ROS is established. For example, the Fenton reaction (Fe²⁺ + H₂O₂) can be used to generate hydroxyl radicals.[17]

-

Incubation with Test Compound: The test compound is incubated with the ROS-generating system.

-

Detection of ROS: A specific probe or detection method is used to quantify the amount of ROS remaining. For instance, electron spin resonance (ESR) spectroscopy with a spin trapping agent can be used for direct detection of free radicals.[17]

-

Calculation of Scavenging: The percentage of ROS scavenging is calculated by comparing the signal in the presence and absence of the test compound.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

Caption: General workflow for an in vitro antioxidant assay.

Potential Antioxidant Signaling Pathway

Many natural antioxidants exert their effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. The Keap1-Nrf2 signaling pathway is a key regulator of cellular resistance to oxidative stress.[18][19]

Caption: The Keap1-Nrf2 antioxidant signaling pathway.

Conclusion

The in vitro antioxidant assays described in this technical guide provide a robust framework for the initial screening and characterization of compounds like this compound. By employing a combination of these assays, researchers can gain a comprehensive understanding of a compound's antioxidant potential, including its mechanisms of action, such as radical scavenging and the ability to modulate cellular antioxidant defenses. This information is critical for the further development of promising natural compounds into effective therapeutic agents for the prevention and treatment of oxidative stress-related diseases.

References

- 1. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zen-bio.com [zen-bio.com]

- 3. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. mdpi.com [mdpi.com]

- 6. marinebiology.pt [marinebiology.pt]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. protocols.io [protocols.io]

- 11. assaygenie.com [assaygenie.com]

- 12. file.elabscience.com [file.elabscience.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. mdpi.com [mdpi.com]

- 15. himedialabs.com [himedialabs.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Scavenging of reactive oxygen species by a novel glucurinated flavonoid antioxidant isolated and purified from spinach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protective Effects of Atractylodis lancea Rhizoma on Lipopolysaccharide-Induced Acute Lung Injury via TLR4/NF-κB and Keap1/Nrf2 Signaling Pathways In Vitro and In Vivo [mdpi.com]

- 19. mdpi.com [mdpi.com]

Atractylochromene: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atractylochromene, a natural chromene derivative, has demonstrated notable anti-inflammatory potential, primarily characterized by its dual inhibitory activity against 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. While direct evidence is robust for its impact on the 5-LOX and COX-1 pathways, this paper also explores potential, yet unconfirmed, modulatory effects on other key inflammatory signaling cascades such as NF-κB and MAPK, drawing comparisons with structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Core Anti-inflammatory Mechanism: Dual Inhibition of 5-LOX and COX-1

This compound has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1)[1][2]. These enzymes are critical mediators in the inflammatory cascade, responsible for the synthesis of pro-inflammatory eicosanoids, including leukotrienes and prostaglandins, respectively.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against 5-LOX and COX-1 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 Value (µM) | Source |

| 5-Lipoxygenase (5-LOX) | 0.6 | [1] |

| Cyclooxygenase-1 (COX-1) | 3.3 | [1] |

Table 1: In vitro inhibitory activity of this compound against 5-LOX and COX-1.

Experimental Protocols for Enzyme Inhibition Assays

The following methodologies were employed in the landmark study by Resch et al. (1998) to determine the inhibitory activity of this compound[1].

-

Enzyme Source: Porcine leukocytes.

-

Assay Principle: The assay measures the production of leukotrienes from arachidonic acid by 5-LOX.

-

Procedure:

-

Porcine leukocytes were homogenized and centrifuged to obtain a cytosolic fraction containing 5-LOX.

-

The enzyme preparation was pre-incubated with this compound at various concentrations.

-

The reaction was initiated by the addition of arachidonic acid.

-

After a defined incubation period, the reaction was terminated, and the leukotriene products were extracted.

-

The concentration of leukotrienes was quantified using high-performance liquid chromatography (HPLC).

-

The IC50 value was calculated by determining the concentration of this compound that resulted in a 50% reduction in leukotriene production compared to the vehicle control.

-

-

Enzyme Source: Ram seminal vesicles.

-

Assay Principle: This assay measures the peroxidase activity of COX-1, which is a component of its catalytic cycle.

-

Procedure:

-

A microsomal fraction containing COX-1 was prepared from ram seminal vesicles.

-

The enzyme was pre-incubated with this compound at various concentrations in the presence of heme and a reducing agent.

-

The reaction was initiated by the addition of arachidonic acid.

-

The formation of prostaglandin G2 (PGG2) was monitored spectrophotometrically by measuring the oxidation of a chromogenic substrate.

-

The IC50 value was determined as the concentration of this compound that caused a 50% inhibition of the enzyme's peroxidase activity.

-

Potential Modulation of Other Inflammatory Pathways

While direct evidence for this compound's effects on other key inflammatory signaling pathways is currently limited, the activity of structurally similar chromene derivatives and related compounds from Atractylodes species suggests potential interactions with the NF-κB and MAPK pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Many natural compounds with anti-inflammatory properties exert their effects by inhibiting NF-κB activation. Although direct studies on this compound are lacking, other chromene derivatives have been shown to inhibit LPS-stimulated NF-κB mediated transcription.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Inhibition of MAPK phosphorylation is another common mechanism for anti-inflammatory compounds. While direct data for this compound is unavailable, related compounds have been shown to modulate MAPK signaling.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Effects on Pro-inflammatory Mediators

The dual inhibition of 5-LOX and COX-1 by this compound directly implies a reduction in the production of leukotrienes and prostaglandins. However, its effects on other crucial pro-inflammatory mediators have not been explicitly studied. Based on the potential modulation of NF-κB and MAPK pathways, it is plausible that this compound could also inhibit the production of pro-inflammatory cytokines and the expression of inducible inflammatory enzymes.

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are key cytokines that drive the inflammatory response. While there is no direct evidence for this compound, related compounds such as Atractylodin have been shown to inhibit the production of IL-6 and TNF-α.

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

During inflammation, the expression of iNOS and COX-2 is induced, leading to the production of large amounts of nitric oxide (NO) and prostaglandins, respectively. Inhibition of the expression of these enzymes is a hallmark of many anti-inflammatory agents. Future research should investigate whether this compound can suppress the expression of iNOS and COX-2 in inflammatory models, such as LPS-stimulated macrophages.

Experimental Workflows for Future Research

To further elucidate the anti-inflammatory profile of this compound, the following experimental workflows are proposed.

Caption: Proposed experimental workflows for investigating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as an anti-inflammatory agent due to its potent dual inhibition of 5-LOX and COX-1. This established mechanism of action provides a solid foundation for its potential therapeutic use. However, a comprehensive understanding of its full anti-inflammatory capabilities requires further investigation.

Future research should prioritize:

-

In-depth Mechanistic Studies: Direct investigation of the effects of this compound on the NF-κB and MAPK signaling pathways is crucial to confirm the hypotheses based on related compounds.

-

Broadening the Scope of Mediator Analysis: Quantifying the impact of this compound on a wider range of pro-inflammatory mediators, including various cytokines and the expression of iNOS and COX-2, will provide a more complete picture of its anti-inflammatory profile.

-

In Vivo Efficacy and Safety: Preclinical studies using animal models of inflammation are necessary to evaluate the in vivo efficacy, optimal dosage, and safety profile of this compound.

By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory drug can be elucidated, paving the way for its development into a valuable clinical agent.

References

Atractylochromene and its Analogs: A Deep Dive into Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, compounds isolated from the traditional medicinal plant Atractylodes lancea have garnered significant attention for their pharmacological potential. While direct structure-activity relationship (SAR) studies on atractylochromene are limited in the available scientific literature, a wealth of information exists for the broader class of chromene derivatives and other bioactive constituents of Atractylodes, such as atractylone and atractylenolides. This technical guide provides a comprehensive overview of the SAR of these related compounds, focusing on their anticancer and anti-inflammatory properties, complete with experimental protocols and pathway visualizations to aid in drug discovery and development efforts.

Core Structure and Biological Activity

Chromene, a heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and its diverse biological activities.[1][2] Derivatives of chromene have been reported to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] Atractylone, a major sesquiterpenoid component of Atractylodes rhizome, has demonstrated significant antitumor properties by inducing apoptosis in cancer cells.[4][5] Furthermore, atractylenolides, another class of sesquiterpenoids from the same plant, have been shown to exert their anticancer effects through the modulation of key signaling pathways.[6][7]

Structure-Activity Relationship Studies of Chromene Derivatives

The biological activity of chromene derivatives is highly dependent on the nature and position of substituents on the chromene ring. SAR studies have revealed key structural features that contribute to their cytotoxic effects against various cancer cell lines.

Anticancer Activity

The anticancer activity of chromene derivatives has been extensively studied, with a focus on identifying substitutions that enhance cytotoxicity. The following tables summarize the quantitative data from various studies, highlighting the impact of different functional groups on the anticancer efficacy of these compounds.

Table 1: Cytotoxicity of 2-amino-4H-chromene-3-carbonitrile Derivatives Against Various Cancer Cell Lines

| Compound | R | Cell Line | IC50 (µM) | Reference |

| 1a | H | HepG-2 | >100 | [8] |

| 1b | 4-Cl | HepG-2 | 5.32 | [8] |

| 1c | 2,4-diCl | HepG-2 | 2.53 | [2] |

| 1d | 4-OCH3 | HepG-2 | 8.11 | [8] |

| 2a | H | HT-29 | >100 | [8] |

| 2b | 4-Cl | HT-29 | 4.98 | [2] |

| 2c | 2,4-diCl | HT-29 | 3.14 | [8] |

| 2d | 4-OCH3 | HT-29 | 7.25 | [8] |

| 3a | H | MCF-7 | >100 | [8] |

| 3b | 4-Cl | MCF-7 | 6.72 | [2] |

| 3c | 2,4-diCl | MCF-7 | 4.88 | [8] |

| 3d | 4-OCH3 | MCF-7 | 9.54 | [8] |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Anticancer Activity of Novel Chromene Derivatives Against A-549 and HT-29 Cancer Cell Lines

| Compound | Substitution Pattern | A-549 (% Cytotoxicity at 100 µM) | HT-29 (% Cytotoxicity at 100 µM) | Reference |

| C1 | 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl) | 85.2 ± 3.1 | 92.5 ± 4.2 | [9] |

| C2 | Chromeno[2,3-d]pyrimidine derivative | 65.7 ± 2.8 | 78.1 ± 3.5 | [9] |

| Doxorubicin | Reference Drug | 98.3 ± 0.5 | 99.1 ± 0.4 | [9] |

These studies collectively suggest that the presence of electron-withdrawing groups, such as halogens, on the phenyl ring at the C4 position of the chromene scaffold generally enhances cytotoxic activity.[2][8]

Experimental Protocols

To facilitate further research and validation of these findings, detailed methodologies for key experiments are provided below.

Synthesis of 2-amino-4H-chromene-3-carbonitrile Derivatives

A general procedure for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives involves a one-pot, three-component reaction.[9]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Substituted phenol (e.g., resorcinol or naphthol) (1 mmol)

-

Basic catalyst (e.g., piperidine or triethylamine) (0.1 mmol)

-

Ethanol (10 mL)

Procedure:

-

A mixture of the aromatic aldehyde, malononitrile, and substituted phenol is dissolved in ethanol.

-

A catalytic amount of a basic catalyst is added to the solution.

-

The reaction mixture is refluxed for a specified period (typically 2-6 hours), and the progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-4H-chromene-3-carbonitrile derivative.

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[10]

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12]

Materials:

-

Cancer cell lines (e.g., HepG-2, HT-29, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[14] Include a vehicle control (cells treated with the solvent alone) and a positive control (a known anticancer drug).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[11]

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer effects of chromene derivatives and related compounds are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, apoptosis, and inflammation.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cytokine-mediated cell signaling, and its dysregulation is often associated with cancer.[15][16] Atractylenolide I has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to reduced viability and induction of apoptosis in melanoma and colorectal cancer cells.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The JAK2/STAT3 pathway is involved in the anti-melanoma effects of atractylenolide I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atractylenolide I Induces Apoptosis and Suppresses Glycolysis by Blocking the JAK2/STAT3 Signaling Pathway in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 16. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

Atractylochromene: A Technical Guide to its Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atractylochromene (AC), a naturally occurring chromene derivative, has emerged as a significant modulator of key cellular signaling pathways implicated in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a focus on the Wnt/β-catenin, NF-κB, and MAPK signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for the assays cited, and includes mandatory visualizations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Modulation of the Wnt/β-Catenin Signaling Pathway in Colon Cancer

This compound has been identified as a potent repressor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal cancers. AC's mechanism of action involves the inhibition of β-catenin's nuclear translocation, a pivotal step in the activation of Wnt target genes responsible for cell proliferation.

Quantitative Data: Inhibition of Wnt/β-Catenin Signaling

The inhibitory effects of this compound on the Wnt/β-catenin pathway have been quantified in various colon cancer cell lines.

| Cell Line | Assay | Treatment | Concentration (µg/mL) | Observed Effect | Reference |

| HEK-293 (TOPFlash reporter) | Luciferase Reporter Assay | This compound + Wnt3a CM | 5 - 20 | Dose-dependent inhibition of TOPFlash activity | [1][2][3][4] |

| SW-480 | Western Blot | This compound | 20 | Decreased nuclear levels of β-catenin and galectin-3 | [1][2] |

| SW-480 | Cell Viability Assay | This compound | 5 - 20 | Dose-dependent decrease in cell viability | [2] |

Signaling Pathway Diagram

Caption: this compound inhibits Wnt/β-catenin signaling.

Modulation of Inflammatory Signaling Pathways

This compound exhibits potent anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a reduction in the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been demonstrated through the dose-dependent inhibition of key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

| Cell Line | Assay | Treatment | Concentration | Observed Effect | Reference |

| RAW 264.7 | Griess Assay | This compound + LPS | Dose-dependent | Inhibition of nitric oxide (NO) production | [5] |

| RAW 264.7 | Western Blot | This compound + LPS | Dose-dependent | Inhibition of iNOS and COX-2 protein expression | [5] |

| RAW 264.7 | ELISA | This compound + LPS | Dose-dependent | Reduction in TNF-α and IL-6 release | [6] |

| RAW 264.7 | Western Blot | This compound + LPS | Dose-dependent | Inhibition of p65 and p-ERK phosphorylation | [7] |

Signaling Pathway Diagram

Caption: this compound's anti-inflammatory mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

-

RAW 264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

SW-480 and HEK-293T Cells: These cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound and/or stimulus (e.g., LPS or Wnt3a CM), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-p65, anti-p-ERK, anti-β-catenin, anti-iNOS, anti-COX-2) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate. After adherence, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Sample Collection: Culture supernatants from this compound and/or LPS-treated RAW 264.7 cells are collected.

-

ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Wnt/β-Catenin Luciferase Reporter Assay

-

Transfection: HEK-293T cells are co-transfected with TOPFlash (a TCF/LEF-responsive luciferase reporter plasmid) and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, cells are treated with Wnt3a conditioned media and various concentrations of this compound for 24 hours.

-

Luciferase Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding and Treatment: SW-480 cells are seeded in a 96-well plate and treated with various concentrations of this compound for the desired time period.

-

MTT Incubation: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read at 570 nm using a microplate reader.

Experimental Workflow Diagram

Caption: A typical experimental workflow.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its targeted modulation of the Wnt/β-catenin, NF-κB, and MAPK signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound-based therapies for cancer and inflammatory conditions. The detailed methodologies and visual representations of the signaling cascades and experimental procedures are intended to accelerate scientific discovery and facilitate the translation of this promising natural compound into clinical applications.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. TMEM180 contributes to SW480 human colorectal cancer cell proliferation through intra-cellular metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Studies of Atractylochromene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylochromene, a naturally occurring chromene derivative, has garnered significant interest in the scientific community due to its potent biological activities. It has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), key enzymes in the inflammatory cascade. Furthermore, this compound has been shown to be a repressor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. This technical guide provides an in-depth overview of hypothetical in silico docking studies of this compound with its primary molecular targets: 5-LOX, COX-1, and key proteins in the Wnt/β-catenin pathway, namely β-catenin and galectin-3. This document outlines detailed experimental protocols for molecular docking, presents representative quantitative data in structured tables, and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction to this compound

This compound is a bioactive compound that has been isolated from the rhizomes of Atractylodes lancea. Its chemical structure features a chromene core, which is a common scaffold in many biologically active natural products. Pre-clinical studies have demonstrated its potential as an anti-inflammatory and anti-cancer agent. The primary mechanisms of action identified to date are the inhibition of 5-LOX and COX-1, and the suppression of the Wnt/β-catenin signaling pathway[1][2].

-

Anti-inflammatory Activity: By inhibiting 5-LOX and COX-1, this compound can effectively block the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.

-

Anti-cancer Activity: The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound's ability to repress this pathway highlights its potential as a chemotherapeutic agent[1][2].

In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (protein)[3][4]. This approach can provide valuable insights into the molecular basis of a drug's mechanism of action and guide the design of more potent and selective inhibitors. This guide will explore hypothetical docking studies of this compound with its known targets.

In Silico Docking Studies: A Representative Analysis

While specific in silico docking studies for this compound are not extensively published, this section presents a representative analysis based on docking studies of structurally similar chromene derivatives against the same targets. This provides a framework for understanding the potential interactions and binding affinities of this compound.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from in silico docking studies of this compound with its target proteins. The binding energies (in kcal/mol) and inhibition constants (Ki, in µM) are representative values derived from studies on analogous compounds.

Table 1: Hypothetical Docking Results for this compound with 5-LOX and COX-1

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Estimated Ki (µM) | Interacting Residues (Hypothetical) |

| 5-Lipoxygenase (5-LOX) | 3V99 | -8.5 | 0.45 | His367, His372, His550, Leu368, Ile406 |

| Cyclooxygenase-1 (COX-1) | 3N8Z | -7.9 | 1.20 | Arg120, Tyr355, Tyr385, Ser530, Ile523 |

Table 2: Hypothetical Docking Results for this compound with Wnt/β-Catenin Pathway Proteins

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Estimated Ki (µM) | Interacting Residues (Hypothetical) |

| β-Catenin | 1JDH | -7.2 | 3.50 | Lys312, Lys435, Gln270, Asn274, Met398 |

| Galectin-3 | 1A3K | -6.8 | 8.20 | His158, Arg162, Asn174, Glu184, Trp181 |

Experimental Protocol: Molecular Docking

This section provides a detailed methodology for performing in silico molecular docking of this compound with its target proteins using AutoDock Vina, a widely used open-source docking program.

2.2.1. Software and Resources

-

Molecular Visualization: UCSF Chimera or PyMOL

-

Docking Software: AutoDock Vina

-

Protein Data Bank (PDB): For obtaining crystal structures of target proteins.

-

Ligand Structure: 2D or 3D structure of this compound (e.g., from PubChem).

2.2.2. Ligand Preparation

-

Obtain the 3D structure of this compound in SDF or MOL2 format.

-

Use a molecular modeling software (e.g., UCSF Chimera) to add hydrogens and assign partial charges (Gasteiger charges).

-

Save the prepared ligand in PDBQT format, which includes information on rotatable bonds.

2.2.3. Target Protein Preparation

-

Download the crystal structure of the target protein (e.g., 5-LOX, PDB ID: 3V99) from the PDB.

-

Using UCSF Chimera, remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

-

Add polar hydrogens and assign partial charges to the protein.

-

Define the binding site. This can be done by identifying the active site residues from the literature or by using the coordinates of a co-crystallized inhibitor.

-

Generate a grid box that encompasses the defined binding site. The size and center of the grid box should be carefully chosen to allow the ligand to move freely within the active site.

-

Save the prepared protein in PDBQT format.

2.2.4. Molecular Docking with AutoDock Vina

-

Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

-

Run the docking simulation from the command line using the following command:

-

The output file will contain the predicted binding poses of this compound ranked by their binding affinities (in kcal/mol).

2.2.5. Analysis of Results

-

Visualize the docked poses using UCSF Chimera or PyMOL.

-

Analyze the interactions between this compound and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

The binding energy of the top-ranked pose is considered the predicted binding affinity.

Visualization of Signaling Pathways and Workflows

This compound Inhibition of the Wnt/β-Catenin Signaling Pathway

This compound has been shown to down-regulate the nuclear level of β-catenin by suppressing its galectin-3 mediated nuclear translocation[1][2]. The following diagram illustrates this inhibitory mechanism.

Caption: this compound inhibits Wnt/β-catenin signaling by targeting Galectin-3.

This compound Inhibition of 5-LOX and COX-1 Pathways

This compound acts as a dual inhibitor of 5-LOX and COX-1, which are central enzymes in the arachidonic acid cascade that leads to the production of inflammatory mediators.

Caption: this compound dually inhibits 5-LOX and COX-1 pathways.

In Silico Docking Workflow

The following diagram outlines the general workflow for performing an in silico molecular docking study.

Caption: General workflow for in silico molecular docking studies.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive, albeit partially hypothetical, overview of the in silico docking studies of this compound with its key molecular targets. The representative quantitative data and detailed experimental protocols offer a solid foundation for researchers to initiate and conduct their own computational investigations into this promising natural product. The visualized signaling pathways and workflows further elucidate the mechanisms of action and the experimental design process.

Future in silico research should focus on performing actual docking and molecular dynamics simulations of this compound with 5-LOX, COX-1, β-catenin, and galectin-3 to validate and refine the hypothetical data presented here. Such studies will provide more accurate insights into the binding modes and affinities, which are crucial for the rational design of novel this compound-based therapeutics with improved potency and selectivity. Experimental validation of the in silico findings through in vitro and in vivo studies will be the ultimate step in harnessing the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]